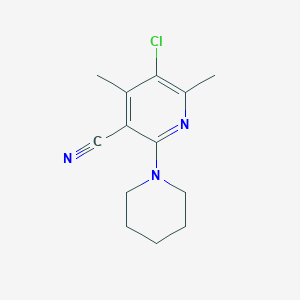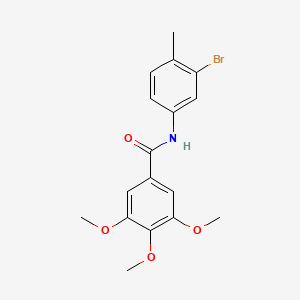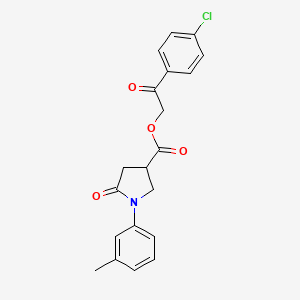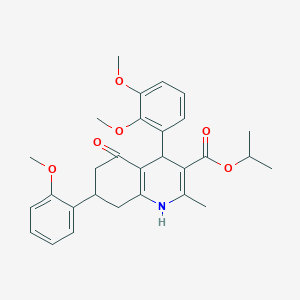
5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-4,6-ジメチル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、ピリジン環にピペリジン環が結合したヘテロ環式化合物です。
合成方法
合成経路と反応条件
5-クロロ-4,6-ジメチル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルの合成は、通常、5-クロロ-4,6-ジメチル-2-(ピリジン-3-イル)ピリジンとピペリジンを特定の条件下で反応させることで行われます。 反応は通常、炭酸カリウムなどの塩基とジメチルホルムアミド(DMF)などの溶媒の存在下、高温で行われます .
工業生産方法
この化合物の工業生産方法には、同様の合成経路が用いられますが、より大規模に行われます。連続フローリアクターと自動システムを使用することで、生産プロセスの効率と収率を高めることができます。
化学反応解析
反応の種類
5-クロロ-4,6-ジメチル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、さまざまな化学反応を起こす可能性があり、その中には以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: 特にクロロ基において、ナトリウムメトキシドなどの試薬を使用して求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
生成される主な生成物
酸化: 対応するピリジンN-オキシド誘導体の生成。
還元: 還元されたピペリジン誘導体の生成。
置換: メトキシ置換ピリジン誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Substituents: Chlorine and methyl groups are introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyridine Ring: The pyridine ring is formed through cyclization reactions involving suitable precursors such as 2,6-dimethylpyridine.
Cyanation: The cyanide group is introduced through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
5-Chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine or piperidine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
5-クロロ-4,6-ジメチル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、科学研究においていくつかの応用があります。
作用機序
5-クロロ-4,6-ジメチル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。酵素や受容体に結合して、その活性を調節する可能性があります。 具体的な経路と標的は、特定の用途や状況によって異なる場合があります .
類似化合物との比較
類似化合物
5-ブロモ-2-(ピペリジン-1-イル)ピリジン: 塩素ではなく臭素原子が含まれている類似の構造です.
2-(ピペリジン-1-イル)ピリミジン: ピリジン環ではなく、ピリミジン環が含まれています.
イミダゾ[4,5-b]ピリジン: 環融合の異なる別のヘテロ環式化合物です.
独自性
5-クロロ-4,6-ジメチル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、その特定の置換パターンと、ピペリジン環とピリジン環の両方が存在することによって独特です。
特性
分子式 |
C13H16ClN3 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC名 |
5-chloro-4,6-dimethyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16ClN3/c1-9-11(8-15)13(16-10(2)12(9)14)17-6-4-3-5-7-17/h3-7H2,1-2H3 |
InChIキー |
BYUCXVMQXLFZRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11080329.png)
![2-(2-Hydroxy-1-naphthyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11080331.png)
![6',6'-dimethyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidin]-2'(3'H)-one](/img/structure/B11080332.png)
![N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11080335.png)

![N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B11080348.png)
![I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid](/img/structure/B11080349.png)
![3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)](/img/structure/B11080356.png)
![{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11080359.png)
![Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate](/img/structure/B11080385.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11080391.png)

![6-Tert-butyl-3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11080396.png)
